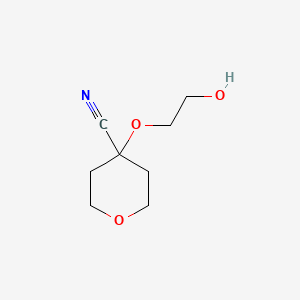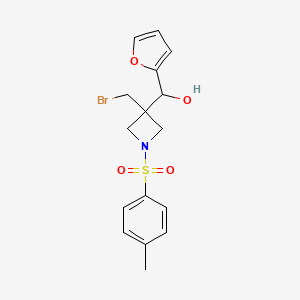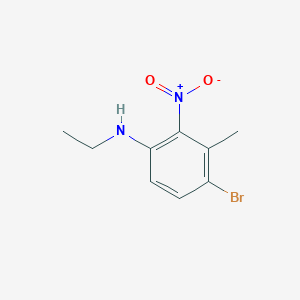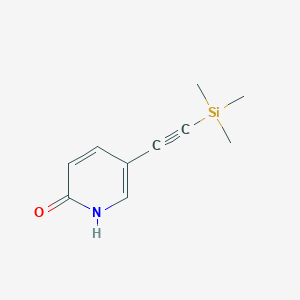
(2S)-1-aminopent-4-yn-2-ol hydrochloride
概要
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This involves detailing properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .科学的研究の応用
Synthesis of Quinoline and Indol Derivatives
This compound is used in the versatile synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters. The synthesis involves a palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols, showing the compound's utility in creating complex organic structures (Gabriele et al., 2008).
Synthesis of Furanacetamide Derivatives
Another study utilized a similar compound for the synthesis of 2-furan-2-ylacetamides. This process involves palladium-catalyzed oxidative aminocarbonylation, showcasing the compound's role in synthesizing furan derivatives, which have potential applications in pharmaceuticals (Gabriele et al., 2006).
Creation of Deuterium-Labelled Peptides
The compound has been used in the synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor for the preparation of tritium- or deuterium-labelled peptides. This application is significant in the study of peptides and proteins, particularly in tracing and imaging studies (Hasegawa et al., 1993).
Enzymatic Resolution of Amino Acid Derivatives
A study investigated the enzymatic resolution of amino acid derivatives related to this compound. This work highlights the potential use of the compound in chiral chemistry and asymmetric synthesis, which are crucial in drug development (Bakke et al., 1999).
Role in Supramolecular Structures
Research on supramolecular structures constructed by related compounds demonstrated the compound's importance in understanding molecular interactions, crucial for the development of nanotechnology and molecular electronics (Cheng et al., 2011).
Synthesis of Proline Amino Acids for NMR
The compound has been used in the synthesis of perfluoro-tert-butyl 4-hydroxyproline, which demonstrates distinct conformational preferences in peptides. This synthesis is valuable for applications in NMR-based probes and medicinal chemistry (Tressler & Zondlo, 2014).
Synthesis of Aldose Reductase Inhibitors
The compound has been involved in the synthesis of (S)-2-amino-5-[aryl]pent-4-ynoic acids, which have shown high inhibitory activity against aldose reductase. This enzyme is a target for drug development in the treatment of diabetic complications (Parpart et al., 2015).
Biocatalytic Synthesis of Chiral Amino Alcohols
A study has shown the compound's use in the biocatalytic synthesis of chiral amino alcohols, highlighting its importance in environmentally friendly and efficient synthesis methods for valuable biochemicals and pharmaceutical intermediates (Smith et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-1-aminopent-4-yn-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-2-3-5(7)4-6;/h1,5,7H,3-4,6H2;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOANJOXWAJZRFK-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807937-95-6 | |
| Record name | (2S)-1-aminopent-4-yn-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1382407.png)
